molecular formula C11H12N2O B1394368 2-(Cyclobutylmethoxy)isonicotinonitrile CAS No. 1235440-46-6

2-(Cyclobutylmethoxy)isonicotinonitrile

Cat. No.: B1394368
CAS No.: 1235440-46-6
M. Wt: 188.23 g/mol
InChI Key: RVBLVWNPSHQEGB-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)isonicotinonitrile is a chemical compound with the molecular formula C11H12N2O. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a cyclobutylmethoxy group attached to an isonicotinonitrile core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)isonicotinonitrile typically involves the reaction of cyclobutylmethanol with isonicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted amides or other functionalized products.

Scientific Research Applications

2-(Cyclobutylmethoxy)isonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethoxy)isonicotinonitrile exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclobutylmethoxy)pyridine-4-carbonitrile
  • 4-Pyridinecarbonitrile, 2-(cyclobutylmethoxy)-

Uniqueness

2-(Cyclobutylmethoxy)isonicotinonitrile stands out due to its unique combination of a cyclobutylmethoxy group and an isonicotinonitrile core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-(cyclobutylmethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLVWNPSHQEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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